molecular formula C5H3BrClNO2 B8380196 5-(Bromomethyl)-3-isoxazolecarbonyl chloride CAS No. 95312-12-2

5-(Bromomethyl)-3-isoxazolecarbonyl chloride

Cat. No. B8380196
CAS RN: 95312-12-2
M. Wt: 224.44 g/mol
InChI Key: VJLRSINXVJYMFZ-UHFFFAOYSA-N
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Patent
US04489077

Procedure details

The distilled 5-(bromomethyl)-3-isoxazolecarbonyl chloride (1 g) is dissolved in 2 ml of acetone, cooled to 0° C. and 3 ml of water is added to the solution. The solution is allowed to stand at room temperature for one hour and then the solvent is removed under reduced pressure giving 0.9 g of the acid. It is dried over P2O5 for three days and has mp 143°-148° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8](Cl)=[O:9])[CH:4]=1.[OH2:11]>CC(C)=O>[Br:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]([OH:9])=[O:11])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC1=CC(=NO1)C(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.